

Application Note: Structural Characterization of Chloro Efavirenz using High-Resolution NMR Spectroscopy

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Compound of Interest

Compound Name: Chloro Efavirenz

CAS No.: 1322625-98-8

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Abstract

This application note provides a comprehensive guide to the structural characterization of **Chloro Efavirenz**, a critical related substance of the antiretroviral drug Efavirenz, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (^1H , ^{13}C , DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside an in-depth analysis of the spectral data. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the unambiguous identification and structural elucidation of this important compound, adhering to the principles of scientific integrity and good laboratory practice.

Introduction

Efavirenz, chemically described as (4S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.^{[1][2][3]} The synthesis and

manufacturing of Efavirenz can lead to the formation of related substances and potential impurities that must be rigorously identified and characterized to ensure the safety and efficacy of the final drug product. One such critical related substance is **Chloro Efavirenz**, specifically (4S)-6-Chloro-4-[(2-chlorocyclopropyl)ethynyl]-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] Its non-destructive nature and high resolving power make it an indispensable tool in pharmaceutical development for confirming molecular structures, identifying impurities, and ensuring batch-to-batch consistency.[6] This guide details the application of a comprehensive suite of NMR experiments for the complete structural assignment of **Chloro Efavirenz**.

Experimental Design and Rationale

The structural characterization of **Chloro Efavirenz** relies on a multi-faceted NMR approach. The causality behind the selection of specific NMR experiments is as follows:

- ^1H NMR: To identify the number and chemical environment of all protons in the molecule.
- ^{13}C NMR: To determine the number of unique carbon atoms and their chemical shifts, providing a carbon skeleton fingerprint.
- DEPT-135: To differentiate between CH , CH_2 , and CH_3 groups, which is crucial for assigning signals from the cyclopropyl ring.
- COSY (Correlation Spectroscopy): To establish proton-proton (^1H - ^1H) coupling networks, revealing which protons are adjacent to each other.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (^1H - ^{13}C) pairs, linking the proton and carbon spectra.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular structure and confirming the position of substituents.

This combination of experiments provides a self-validating system for structural assignment, where data from each experiment corroborates the others, leading to a high degree of confidence in the final structure.

Materials and Methods

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[7] The following protocol is recommended for **Chloro Efavirenz**:

- Select an appropriate deuterated solvent. Chloroform-d (CDCl_3) is a common choice for Efavirenz and its analogs due to good solubility.[8]
- Weigh the sample. For ^1H NMR, 5-25 mg of the sample is typically sufficient. For ^{13}C and 2D NMR experiments, a higher concentration of 50-100 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[9]
- Dissolve the sample. Dissolve the weighed **Chloro Efavirenz** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8][9]
- Filter the solution. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10]
- Label the tube clearly.

NMR Instrumentation and Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

Experiment	Key Parameters	Purpose
^1H NMR	Pulse Program: zg30, Scans: 16, Relaxation Delay (d1): 1s	Quantitative and qualitative proton analysis.
^{13}C NMR	Pulse Program: zgpg30, Scans: 1024, Relaxation Delay (d1): 2s	Carbon skeleton determination.
DEPT-135	Pulse Program: dept135, Scans: 256, Relaxation Delay (d1): 2s	Differentiates CH/CH_3 (positive) from CH_2 (negative) signals.
COSY	Pulse Program: cosygpqf, Scans: 2, Relaxation Delay (d1): 1.5s	Identifies ^1H - ^1H spin-spin coupling networks.
HSQC	Pulse Program: hsqcedetgpsisp2.3, Scans: 2, Relaxation Delay (d1): 1.5s	Correlates directly bonded ^1H and ^{13}C nuclei.
HMBC	Pulse Program: hmbcgpplpndqf, Scans: 4, Relaxation Delay (d1): 1.5s	Reveals long-range (2-3 bond) ^1H - ^{13}C correlations.

Data Analysis and Interpretation

The following sections detail the expected NMR spectral data for **Chloro Efavirenz** and provide a guide for their interpretation.

Molecular Structure of Chloro Efavirenz

Below is a diagram illustrating the structure of **Chloro Efavirenz** with atom numbering for NMR assignment.

Caption: Molecular structure of **Chloro Efavirenz**.

^1H NMR Spectrum

The ^1H NMR spectrum will show signals for the aromatic protons, the NH proton, and the protons of the chlorocyclopropyl ring. The presence of the chloro substituent on the cyclopropyl ring is expected to deshield the adjacent protons compared to Efavirenz.

^{13}C NMR and DEPT-135 Spectra

The ^{13}C NMR spectrum will display signals for all carbon atoms in the molecule. The DEPT-135 experiment is crucial for distinguishing the carbons of the cyclopropyl ring. The CH_2 group will appear as a negative signal, while the CH groups will be positive. The quaternary carbons, including the CF_3 carbon, will be absent in the DEPT-135 spectrum.

Carbon Type	Efavirenz (Approx. δ ppm)	Chloro Efavirenz (Expected Shift)	DEPT-135
Aromatic CH	106-148	Similar	Positive
Quaternary Aromatic C	106-148	Similar	Absent
C=O	~154	Similar	Absent
C- CF_3	~79	Similar	Absent
CF_3	~114	Similar	Absent
Alkyne C	~75, ~89	Similar	Absent
Cyclopropyl CH	~9	Deshielded	Positive
Cyclopropyl CH_2	~-0.5	Deshielded	Negative

Note: The chemical shifts for Efavirenz are taken from solid-state NMR data and may vary in solution.[\[11\]](#)

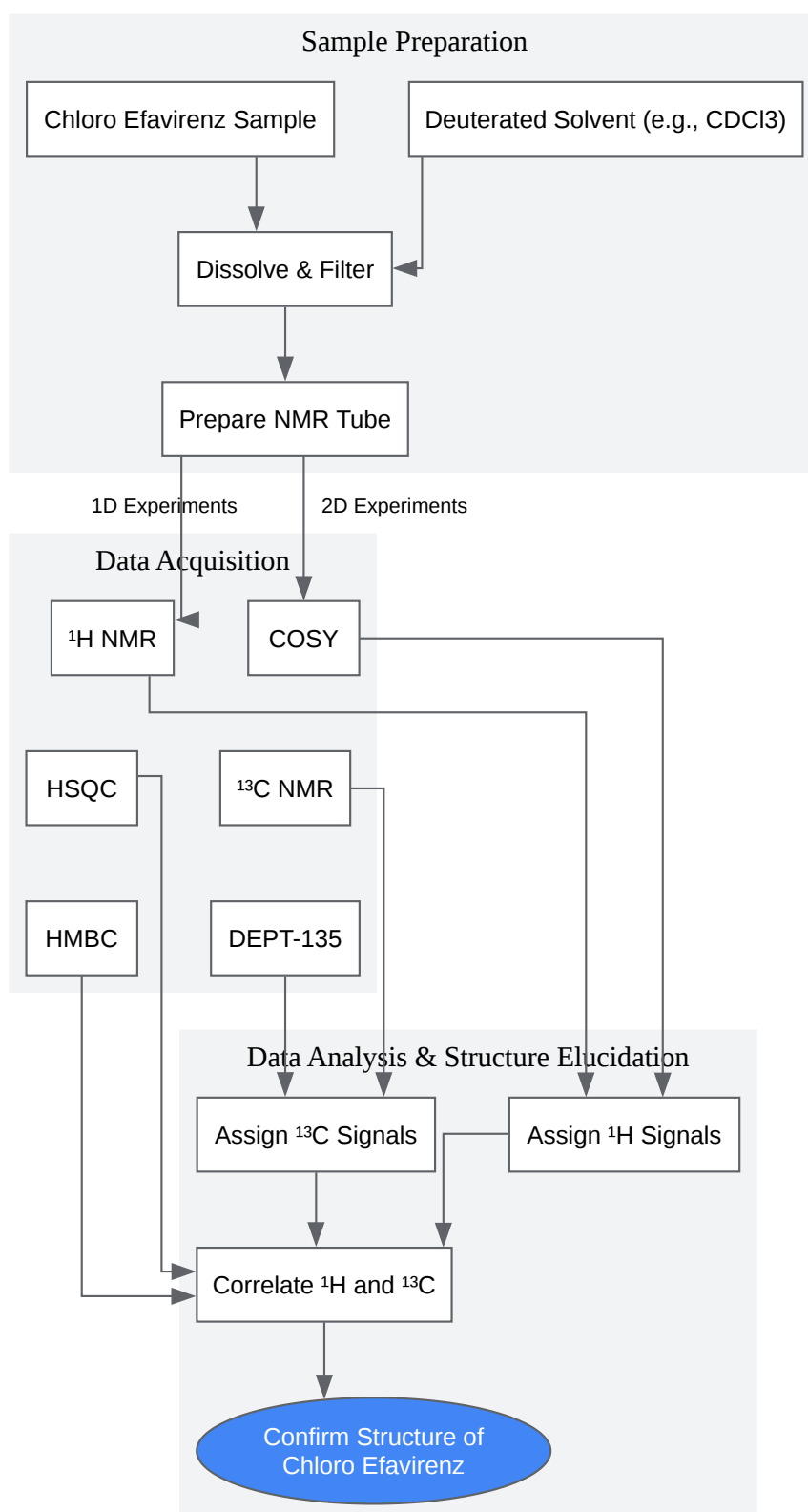
2D NMR Analysis (COSY, HSQC, HMBC)

The 2D NMR experiments are essential for the definitive assignment of all signals.

- COSY: Will show correlations between the aromatic protons and within the chlorocyclopropyl ring, confirming their connectivity.

- HSQC: Will link each proton signal to its directly attached carbon, allowing for the assignment of the protonated carbons.
- HMBC: Will provide the final pieces of the structural puzzle by showing long-range correlations. Key expected correlations include:
 - From the cyclopropyl protons to the alkyne carbons.
 - From the aromatic protons to adjacent aromatic carbons.
 - From the NH proton to nearby carbons in the benzoxazinone ring.

The workflow for the NMR characterization of **Chloro Efavirenz** is illustrated below.



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Caption: Workflow for NMR Characterization.

Trustworthiness and Validation

The protocols described in this application note form a self-validating system. The redundancy in the information obtained from the suite of NMR experiments ensures a high level of confidence in the structural assignment. For regulatory submissions, it is recommended to validate the NMR method according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12] This may involve demonstrating specificity, precision, accuracy, and robustness of the method.[6][13]

Conclusion

This application note has detailed a comprehensive set of protocols for the unambiguous structural characterization of **Chloro Efavirenz** using high-resolution NMR spectroscopy. By following the outlined experimental procedures and data analysis strategies, researchers can confidently identify and elucidate the structure of this important Efavirenz-related substance. The application of this multi-dimensional NMR approach ensures the scientific rigor required in pharmaceutical analysis and contributes to the overall quality control of Efavirenz drug products.

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